molecular formula C11H12N2O B11904998 1-Ethyl-6-methylquinazolin-4(1H)-one

1-Ethyl-6-methylquinazolin-4(1H)-one

Cat. No.: B11904998
M. Wt: 188.23 g/mol
InChI Key: LQQMLMYCRYIZFF-UHFFFAOYSA-N
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Description

1-Ethyl-6-methylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with ethyl and methyl substituents, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for quinazolinones, including this compound, often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methylquinazolin-4(1H)-one depends on its specific biological target. In general, quinazolinones can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylquinazolin-4(1H)-one: Lacks the ethyl substituent, which may affect its biological activity.

    6-Methylquinazolin-4(1H)-one: Lacks the ethyl substituent at the 1-position.

    1-Ethylquinazolin-4(1H)-one: Lacks the methyl substituent at the 6-position.

Uniqueness

1-Ethyl-6-methylquinazolin-4(1H)-one is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical properties and biological activities. These substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-ethyl-6-methylquinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-13-7-12-11(14)9-6-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3

InChI Key

LQQMLMYCRYIZFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=O)C2=C1C=CC(=C2)C

Origin of Product

United States

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